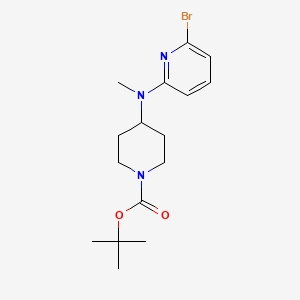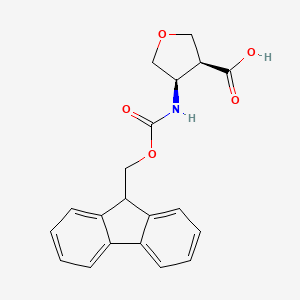
2-Brom-7,7-difluor-5,6-dihydro-4H-1,3-benzothiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
Wissenschaftliche Forschungsanwendungen
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that the compound may interact with specific receptors or proteins involved in energy transfer and conversion processes.
Mode of Action
It’s known that the presence of fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This can introduce better electron affinity and further lower the band gap of the semiconducting materials .
Biochemical Pathways
Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that they may play a role in energy conversion processes.
Result of Action
It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound may have significant effects on energy transfer and conversion processes at the molecular level.
Action Environment
It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydro derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares a similar core structure but has two bromine atoms instead of one.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a similar difluoro substitution but differs in the overall structure and functional groups.
Uniqueness
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFYTXUBKKMDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1)(F)F)SC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One](/img/structure/B2425108.png)

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)


![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)


![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)



